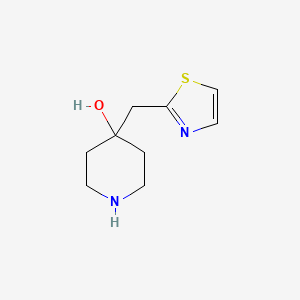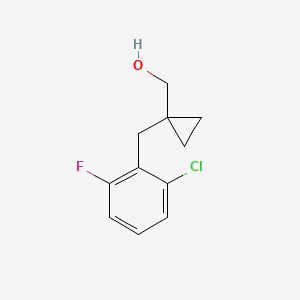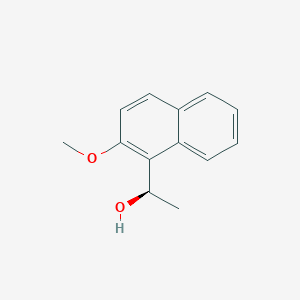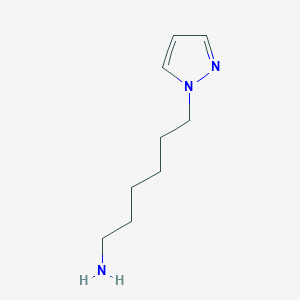
6-(1h-Pyrazol-1-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1h-Pyrazol-1-yl)hexan-1-amine is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring attached to a hexylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1h-Pyrazol-1-yl)hexan-1-amine typically involves the reaction of 1H-pyrazole with 6-bromohexan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-(1h-Pyrazol-1-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
6-(1h-Pyrazol-1-yl)hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 6-(1h-Pyrazol-1-yl)hexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The hexylamine chain can enhance the compound’s solubility and membrane permeability, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole: A simpler analog with a pyrazole ring but lacking the hexylamine chain.
6-(1H-Imidazol-1-yl)hexan-1-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
6-(1H-Triazol-1-yl)hexan-1-amine: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
6-(1h-Pyrazol-1-yl)hexan-1-amine is unique due to the combination of the pyrazole ring and the hexylamine chain, which imparts distinct chemical and biological properties. The presence of the pyrazole ring allows for specific interactions with biological targets, while the hexylamine chain enhances solubility and permeability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
6-pyrazol-1-ylhexan-1-amine |
InChI |
InChI=1S/C9H17N3/c10-6-3-1-2-4-8-12-9-5-7-11-12/h5,7,9H,1-4,6,8,10H2 |
Clave InChI |
PCGGNPYUZSPGAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


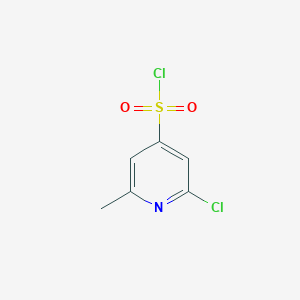
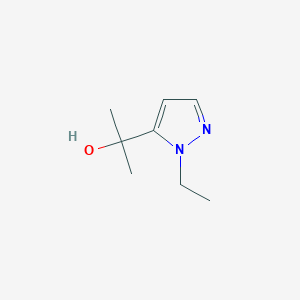
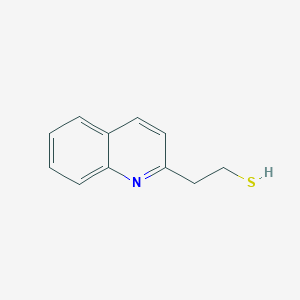
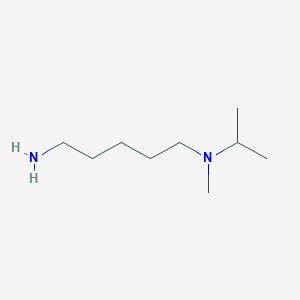
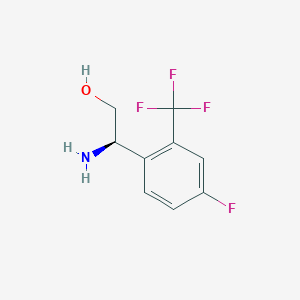

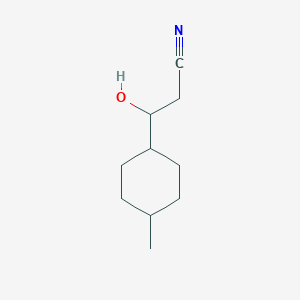
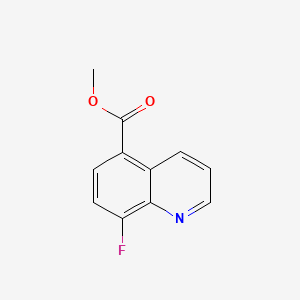
amine](/img/structure/B13600620.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
